molecular formula C10H20N2O4S4Zn B103781 ZINC bis[bis(2-hydroxyethyl)carbamodithioate] CAS No. 19163-92-9

ZINC bis[bis(2-hydroxyethyl)carbamodithioate]

Cat. No. B103781
CAS RN: 19163-92-9
M. Wt: 425.9 g/mol
InChI Key: BRJVMKALQCUXPN-UHFFFAOYSA-L
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Description

Zinc bis[bis(2-hydroxyethyl)carbamodithioate] is a compound that falls within the broader category of zinc coordination complexes. These complexes often involve zinc ions coordinated with various organic ligands, which can include amines, carboxylates, and dithiocarbamates. The ligands can significantly influence the properties and reactivity of the zinc center. The studies on zinc complexes provide insights into their potential applications in catalysis, material science, and bioinorganic chemistry .

Synthesis Analysis

The synthesis of zinc complexes can vary depending on the desired ligands and the zinc source. For example, zinc complexes with N,N,O ligands are synthesized from hydrated zinc perchlorate and the corresponding ligands, resulting in different complex geometries . Zinc bis-benzoates are prepared from Zn(II)(bis-trimethylsilyl amide) and carboxylic acids, yielding structures that can serve as catalyst precursors . Bis(dialkyldithiocarbamates) of zinc are synthesized and characterized by X-ray crystallography, showing dimeric structures . These methods highlight the versatility of zinc coordination chemistry and the ability to tailor the synthesis to obtain specific complex structures.

Molecular Structure Analysis

The molecular structures of zinc complexes are diverse and can be influenced by the ligands and the synthetic conditions. For instance, the zinc complex with bis(2-picolyl)(2-hydroxybenzyl)amine ligands can adopt trigonal-bipyramidal, square-pyramidal, or trigonal-monopyramidal geometries . Zinc benzoate complexes can form aggregates or dimers with varying coordination environments . The bis(dialkyldithiocarbamates) of zinc typically exhibit centrosymmetric dimeric structures . The coordination environment can range from tetrahedral to octahedral, as seen in different zinc complexes .

Chemical Reactions Analysis

Zinc complexes can participate in various chemical reactions, including catalysis and hydrolytic cleavage. For example, zinc complexes with N,N,O ligands can catalyze the hydrolytic cleavage of tris(p-nitrophenyl) phosphate . Zinc carboxylates can act as catalysts for the copolymerization of carbon dioxide and epoxides . The reactivity of these complexes can be attributed to the electronic and steric properties of the ligands, which can be fine-tuned to achieve desired reactivities.

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc complexes are closely related to their molecular structures. These properties include solubility, thermal stability, and luminescent behavior. For example, the extreme insolubility of Bis(ortho-aminobenzoato)zinc(II) is due to its polymeric network and hydrogen bonding . The thermal stability of zinc complexes can be assessed through thermal analysis, as demonstrated for bis(2-bromobenzoato-O,O')-bis(methyl-3-pyridylcarbamate-N)-zinc(II), which is stable up to 165°C . Luminescent properties are observed in zinc(II) coordination polymers, which can be influenced by the choice of carboxylate and bis(imidazole) ligands .

Scientific Research Applications

Opto-electronic Applications

  • A coordination polymer, synthesized using a similar zinc-based compound, exhibited strong blue fluorescent emission, a significant SHG (second harmonic generation) response, and high thermal stability, indicating its potential in opto-electronic applications (Xiong et al., 2000).

Electroluminescent Materials

  • Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc is highlighted as one of the best white electroluminescent materials for organic light-emitting diodes (LEDs), with a detailed study of its molecular and electronic structures and electron transport properties (Yu et al., 2003).

Coordination Polymer Synthesis

  • A research study synthesized and characterized zinc(II) complexes with pyridine amides substituted with amino alcohols, indicating the versatility of zinc compounds in forming coordination polymers with potential applications in various fields (Luo Shi-xi, 2014).

Nanoparticle Synthesis

  • Zinc(II) compounds were used as single-source precursors for the preparation of high-quality semiconductor nanoparticles, showing their importance in the field of material science (Malik et al., 2001).

Zinc Recovery in Industry

  • Zinc, being essential for various industrial applications, can be effectively recovered using supported liquid membranes and certain organic extractants, highlighting the industrial applications of zinc compounds (Moreno, 2016).

Crystallographic Studies

  • Various studies on the structures of zinc complexes, such as bis-maltolato-zinc(II), provide insights into the coordination chemistry of zinc, which is crucial for understanding its applications in various fields (Ahmed et al., 2000).

Medicinal Chemistry

  • Zinc complexes have been studied for their potential use in treating diseases like lymphoma and for their role in regulating apoptotic genes, demonstrating the biomedical applications of zinc compounds (Han et al., 2021).

Catalytic Applications

  • Zinc complexes have been used as catalysts in various reactions, such as the ring-opening copolymerization of cyclohexene oxide and carbon dioxide, indicating their importance in catalysis (Lephoto et al., 2016).

properties

IUPAC Name

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO2S2.Zn/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJVMKALQCUXPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940807
Record name Zinc bis[bis(2-hydroxyethyl)carbamodithioate]
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Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZINC bis[bis(2-hydroxyethyl)carbamodithioate]

CAS RN

19163-92-9
Record name (T-4)-Bis[N,N-bis(2-hydroxyethyl)carbamodithioato-κS,κS′]zinc
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(bis(2-hydroxyethyl)dithiocarbamato-S,S')zinc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019163929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc bis[bis(2-hydroxyethyl)carbamodithioate]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[bis(2-hydroxyethyl)dithiocarbamato-S,S']zinc
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